molecular formula C10H9BrF2 B3315228 2-Bromo-4-(2,6-difluorophenyl)-1-butene CAS No. 951892-47-0

2-Bromo-4-(2,6-difluorophenyl)-1-butene

Cat. No.: B3315228
CAS No.: 951892-47-0
M. Wt: 247.08 g/mol
InChI Key: UXHMXLMIGJLZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(2,6-difluorophenyl)-1-butene is an organic compound that features a bromine atom and a difluorophenyl group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(2,6-difluorophenyl)-1-butene typically involves the use of halogenated precursors and coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2,6-difluorophenyl)-1-butene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The butene moiety can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Products include epoxides, diols, and carboxylic acids.

    Reduction: Products include alkanes and other reduced forms of the original compound.

Scientific Research Applications

2-Bromo-4-(2,6-difluorophenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2,6-difluorophenyl)-1-butene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the butene moiety is transformed through the addition of oxygen atoms, often involving radical intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: Another halogenated aromatic compound with similar reactivity.

    2-Bromo-4,6-difluorophenyl isocyanate: Shares the difluorophenyl group and bromine atom but differs in functional groups.

Uniqueness

2-Bromo-4-(2,6-difluorophenyl)-1-butene is unique due to its combination of a butene backbone with a difluorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

2-(3-bromobut-3-enyl)-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHMXLMIGJLZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=C(C=CC=C1F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(2,6-difluorophenyl)-1-butene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(2,6-difluorophenyl)-1-butene
Reactant of Route 3
2-Bromo-4-(2,6-difluorophenyl)-1-butene
Reactant of Route 4
2-Bromo-4-(2,6-difluorophenyl)-1-butene
Reactant of Route 5
Reactant of Route 5
2-Bromo-4-(2,6-difluorophenyl)-1-butene
Reactant of Route 6
2-Bromo-4-(2,6-difluorophenyl)-1-butene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.